4-(4-fluorophenyl)-N-(2,2,2-trifluoroethyl)-1H-pyrrole-2-carboxamide
Description
4-(4-Fluorophenyl)-N-(2,2,2-trifluoroethyl)-1H-pyrrole-2-carboxamide is a fluorinated pyrrole-2-carboxamide derivative characterized by a 4-fluorophenyl group at the 4-position of the pyrrole ring and a 2,2,2-trifluoroethyl substituent on the amide nitrogen. The incorporation of fluorine atoms enhances lipophilicity, metabolic stability, and bioavailability, making it a candidate for therapeutic applications .
Properties
IUPAC Name |
4-(4-fluorophenyl)-N-(2,2,2-trifluoroethyl)-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F4N2O/c14-10-3-1-8(2-4-10)9-5-11(18-6-9)12(20)19-7-13(15,16)17/h1-6,18H,7H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCYOTPLBSQNFIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CNC(=C2)C(=O)NCC(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F4N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-fluorophenyl)-N-(2,2,2-trifluoroethyl)-1H-pyrrole-2-carboxamide typically involves multiple steps, starting with the preparation of the pyrrole core. One common approach is the reaction of 4-fluorophenylboronic acid with a suitable trifluoroethylating agent under controlled conditions. The reaction is often carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated systems and reactors can help maintain consistent reaction conditions and improve yield. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the pyrrole ring.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed to reduce the trifluoroethyl group.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like amines or alcohols in the presence of a suitable leaving group.
Major Products Formed:
Oxidation: The oxidation of the pyrrole ring can lead to the formation of pyrrole-2-carboxylic acid derivatives.
Reduction: Reduction of the trifluoroethyl group can result in the formation of trifluoroethanol derivatives.
Substitution: Substitution reactions can yield various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, 4-(4-fluorophenyl)-N-(2,2,2-trifluoroethyl)-1H-pyrrole-2-carboxamide is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or bioactive molecules.
Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its therapeutic potential. It may be used in the design of new pharmaceuticals targeting various diseases.
Industry: In the industrial sector, this compound is utilized in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which 4-(4-fluorophenyl)-N-(2,2,2-trifluoroethyl)-1H-pyrrole-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The fluorophenyl group enhances the compound's binding affinity to certain receptors or enzymes, while the trifluoroethyl group contributes to its stability and bioactivity. The exact molecular pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations:
- Fluorine Positioning : The target compound’s 4-fluorophenyl group provides electronic and steric effects distinct from indole/indazole (compounds 128/133) or benzoyl () substituents. Indazole derivatives (e.g., 133) exhibit higher synthetic yields (44% vs. 25% for 128), likely due to improved stability during coupling reactions .
- Amide Modifications : The 2,2,2-trifluoroethyl group in the target compound and analogs (128, 133) enhances metabolic resistance compared to benzyl () or thienylmethyl () groups, which may undergo faster oxidative degradation .
Pharmacological and Physicochemical Properties
Fluorine Impact:
- Lipophilicity: The 4-fluorophenyl group increases logP compared to non-fluorinated aryl analogs, improving membrane permeability .
- Metabolic Stability : The trifluoroethyl group reduces cytochrome P450-mediated metabolism, extending half-life relative to compounds with alkyl or heteroaromatic amides (e.g., ’s furylmethyl group) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
